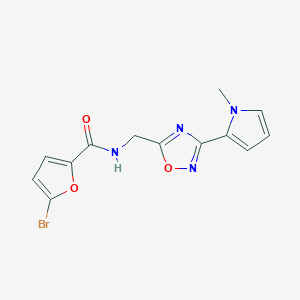

5-bromo-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4O3/c1-18-6-2-3-8(18)12-16-11(21-17-12)7-15-13(19)9-4-5-10(14)20-9/h2-6H,7H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAZZCKJSRRICA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps:

Formation of the 1-methyl-1H-pyrrole-2-carboxylic acid: This can be achieved through the reaction of 1-methylpyrrole with a suitable carboxylating agent.

Synthesis of the 1,2,4-oxadiazole ring: This involves the cyclization of a hydrazide intermediate with a nitrile or carboxylic acid derivative.

Bromination: The furan ring is brominated using a brominating agent such as N-bromosuccinimide.

Amidation: The final step involves coupling the brominated furan with the oxadiazole derivative under amide-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different structures.

Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized furan derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrrole-containing compounds exhibit antimicrobial properties. For instance, pyrrole derivatives have been developed that demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis. The incorporation of the oxadiazole moiety in 5-bromo-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide may enhance its antimicrobial efficacy due to the known bioactivity of oxadiazole derivatives against pathogens .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds with furan and pyrrole structures. For example, some furan derivatives have shown cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The specific substitution on the furan ring in this compound may provide enhanced selectivity and potency against cancer cells .

Neurological Disorders

The presence of the pyrrole moiety suggests potential applications in treating neurological disorders. Pyrrole derivatives have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. This could position this compound as a candidate for further research in neuropharmacology .

Anti-inflammatory Effects

Compounds containing furan and oxadiazole rings have been studied for their anti-inflammatory properties. The ability to inhibit inflammatory pathways could make this compound useful in developing treatments for conditions such as arthritis and other inflammatory diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Mir N.A. et al. (2024) | Antimicrobial Activity | Demonstrated that pyrrole derivatives inhibit Mycobacterium tuberculosis with MIC values as low as 5 µM. |

| MDPI Review (2024) | Anticancer Potential | Highlighted furan derivatives showing selective cytotoxicity against breast cancer cell lines (IC50 < 10 µM). |

| BLDpharm Research (2024) | Neurological Applications | Investigated neuroprotective effects of pyrrole compounds; suggested potential for treating neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of 5-bromo-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Oxadiazole vs.

- Aromatic vs.

Yield Comparison:

- Pyrazole-carboxamides () achieved moderate yields (62–71%), while nitro-furancarboxamides () had lower yields (42%), highlighting challenges in introducing electron-withdrawing groups .

Biological Activity

5-bromo-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a furan ring , a bromine atom , and a pyrrole moiety linked to an oxadiazole structure . The presence of these functional groups is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄BrN₄O₂ |

| Molecular Weight | 364.20 g/mol |

| CAS Number | 2034408-59-6 |

| Melting Point | Not available |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Bromination of the furan derivative.

- Formation of the oxadiazole ring through cyclization reactions.

- Amidation to introduce the carboxamide functional group.

Antimicrobial Properties

Recent studies have indicated that compounds containing the pyrrole and oxadiazole moieties exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported in the range of 3.12 to 12.5 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has demonstrated that derivatives of this compound possess anticancer properties:

- In vitro studies have shown cytotoxic effects against cancer cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL , indicating potent activity against tumor cells . The mechanism often involves the inhibition of key proteins involved in cell proliferation.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell survival.

- Receptor Interaction : It can interact with cellular receptors, modulating pathways that lead to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Antimicrobial Activity :

- Cytotoxicity Assays :

Q & A

Q. What are optimized synthetic routes for 5-bromo-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide?

Methodological Answer: The synthesis typically involves coupling halogenated furan-carboxamide derivatives with substituted oxadiazole intermediates. Key steps include:

- Alkylation : Reacting 5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole with a brominated furan-carboxamide precursor in DMF using K₂CO₃ as a base (1.2 eq) at room temperature for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.

- Optimization Variables :

Q. Which analytical techniques are most effective for assessing purity and stability?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Retention time: ~8.2 minutes. Detect degradation products at 254 nm .

- LC-MS : Electrospray ionization (ESI+) confirms molecular ion [M+H]⁺ at m/z 377.1. Fragmentation patterns distinguish impurities (e.g., dehalogenated byproducts) .

- Stability Testing : Store at -20°C in amber vials; monitor degradation under UV light (λ = 365 nm) for photostability .

Q. How is structural confirmation achieved for this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structure in monoclinic space group P2₁/c (unit cell parameters: a = 12.3 Å, b = 7.8 Å, c = 15.2 Å). Hydrogen bonding between oxadiazole N and furan O stabilizes the conformation .

- Spectroscopy :

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide bioactivity studies?

Methodological Answer:

- Substituent Variation : Replace bromine with chlorine or methyl groups to test halogen-dependent bioactivity. For example:

- Assay Design : Use kinase inhibition assays (e.g., IC₅₀ measurements) with ATP-concentration-dependent curves. Pair with molecular docking (AutoDock Vina) to correlate substituent size with binding pocket interactions .

Q. What methodologies assess environmental fate and ecotoxicological risks?

Methodological Answer:

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.